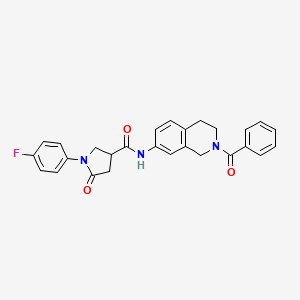

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN3O3/c28-22-7-10-24(11-8-22)31-17-21(15-25(31)32)26(33)29-23-9-6-18-12-13-30(16-20(18)14-23)27(34)19-4-2-1-3-5-19/h1-11,14,21H,12-13,15-17H2,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRAQWGFRIFVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F)C(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the benzoyl and fluorophenyl groups. Common reagents used in these reactions include benzoyl chloride, fluorobenzene, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could bind to specific receptors or enzymes, making it a candidate for drug discovery.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases, particularly those involving the central nervous system or inflammatory pathways.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties could make it suitable for applications in pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide include other isoquinoline derivatives and fluorophenyl-containing compounds. Examples include:

- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide

- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both the benzoyl and fluorophenyl groups, along with the isoquinoline core, gives it distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 396.44 g/mol. The structure includes both isoquinoline and pyrrolidine moieties, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound may modulate receptor activity associated with neuroprotection and anti-inflammatory effects.

Neuroprotective Effects

Research indicates that compounds with similar structures possess neuroprotective properties. For instance, tetrahydroisoquinoline derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may also exhibit similar neuroprotective effects.

Anti-inflammatory Properties

The compound's potential to inhibit pro-inflammatory cytokines has been observed in related studies. By modulating pathways such as NF-kB signaling, it may reduce inflammation in various models.

Study 1: Neuroprotection in Oxidative Stress Models

A study investigated the neuroprotective effects of a related tetrahydroisoquinoline derivative on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers when treated with the compound at micromolar concentrations. This suggests that this compound may offer similar protective benefits.

Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that compounds structurally related to this compound could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS). This inhibition was associated with reduced activation of NF-kB pathways.

Comparative Analysis

To further understand the unique biological activities of this compound compared to other isoquinoline derivatives, the following table summarizes key findings:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antimicrobial; Neuroprotective | Unique structural features enhance activity |

| 1,2,3,4-Tetrahydroisoquinoline | Moderate antimicrobial | Lacks additional functional groups |

| 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline | Anticancer | Similar structure but different biological profile |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution (e.g., coupling of tetrahydroisoquinoline derivatives with fluorophenyl-containing intermediates) and cyclization. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Temperature control : Cyclization steps often require reflux conditions (~120°C) to drive reaction completion .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl-amide bond formation .

- Data Consideration : Monitor reaction progress via TLC or HPLC, and optimize stoichiometry (e.g., 1.2:1 molar ratio of benzoyl chloride to tetrahydroisoquinoline) to minimize side products .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., fluorophenyl group at position 7) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 473.18) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydroisoquinoline and pyrrolidine moieties .

- Data Contradictions : Discrepancies in melting points (e.g., observed vs. literature) may indicate polymorphic forms; use DSC to verify thermal stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what experimental validation is required?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinase enzymes). Focus on hydrogen bonding between the carboxamide group and catalytic lysine residues .

- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes in physiological conditions .

- Validation : Compare computational predictions with SPR (surface plasmon resonance) assays to measure actual binding constants (KD) .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to determine if poor in vivo efficacy stems from rapid metabolism (e.g., CYP450-mediated oxidation of the fluorophenyl group) .

- Metabolite Identification : Use HRMS/MS to detect major metabolites in plasma; synthesize stable analogs (e.g., deuterated fluorophenyl) to block metabolic hotspots .

- Dose Optimization : Conduct dose-response studies in animal models, adjusting for species-specific differences in clearance rates .

Q. How can structural modifications enhance selectivity for a target enzyme isoform?

- Methodological Answer :

- SAR Analysis : Systematically vary substituents (e.g., replace benzoyl with pyridinyl groups) and test inhibition against isoform panels .

- Crystallographic Studies : Resolve co-crystal structures to identify isoform-specific binding pockets; modify the pyrrolidine ring to exploit hydrophobic interactions .

- Selectivity Index (SI) : Calculate IC50 ratios (target isoform vs. off-targets) to prioritize analogs with SI > 100 .

Experimental Design Considerations

Q. How to design a robust assay for evaluating the compound’s inhibition of enzymatic activity?

- Methodological Answer :

- Enzyme Source : Use recombinant human enzymes (e.g., expressed in HEK293 cells) to ensure consistency .

- Kinetic Assays : Measure initial reaction rates under varying substrate concentrations (e.g., 0.1–10× KM) to determine inhibition modality (competitive/uncompetitive) .

- Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle-only blanks to normalize data .

Q. What statistical approaches are critical for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 values .

- ANOVA with Tukey’s Test : Compare cytotoxicity across cell lines (e.g., cancer vs. normal) to identify selective toxicity .

- Reproducibility : Require n ≥ 3 biological replicates; report SEM and p-values for significance thresholds (p < 0.05) .

Data Interpretation Frameworks

Q. How to align conflicting structural data from NMR and X-ray crystallography?

- Methodological Answer :

- Dynamic vs. Static Structures : NMR captures solution-state conformations, while X-ray shows rigid crystal packing. Use MD simulations to reconcile differences .

- Torsion Angle Analysis : Compare dihedral angles (e.g., pyrrolidine ring puckering) between techniques; prioritize X-ray data for solid-state interactions .

Q. What theoretical frameworks guide mechanistic studies of the compound’s biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.